molecular formula C3H12Cl2N4 B1608685 (2-Aminoethyl)guanidine dihydrochloride CAS No. 68027-22-5

(2-Aminoethyl)guanidine dihydrochloride

Cat. No. B1608685
CAS RN: 68027-22-5
M. Wt: 175.06 g/mol
InChI Key: KYJBBNCBVZZHOA-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)guanidine dihydrochloride” is a chemical compound with the CAS Number: 68027-22-5 . It has a molecular weight of 175.06 and its IUPAC name is 1-(2-aminoethyl)guanidine dihydrochloride .


Synthesis Analysis

The synthesis of guanidines, such as “(2-Aminoethyl)guanidine dihydrochloride”, has been a topic of research. Recent developments have focused on synthetic methods via the C–N bond formation . These include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .


Molecular Structure Analysis

The molecular structure of “(2-Aminoethyl)guanidine dihydrochloride” can be represented by the InChI code: 1S/C3H10N4.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H4,5,6,7);2*1H . The InChI key is KYJBBNCBVZZHOA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Aminoethyl)guanidine dihydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the sources retrieved.

Scientific Research Applications

Synthesis and Catalytic Applications

  • Synthesis of Thiourea Derivatives : (2-Aminoethyl)guanidine dihydrochloride is utilized in the synthesis of thiourea derivatives. It was involved in the preparation of 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine (Tilley et al., 1980).
  • Catalyst in Chemical Reactions : This compound serves as a catalyst in the Mannich reaction, aiding the formation of β-amino carbonyl compounds under solvent-free conditions (Heravi et al., 2011).

Biological and Pharmaceutical Research

  • Protein Folding Studies : Guanidine hydrochloride, a related compound, is used in protein folding studies. It can refold acid-unfolded apomyoglobin and cytochrome c, stabilizing the molten globule state (Hagihara et al., 1993).
  • Antiviral Research : Guanidine hydrochloride has been shown to inhibit the infectivity of polio viruses, demonstrating potential for antiviral drug development (Loddo et al., 1962).

Analytical Chemistry and Material Science

  • NMR Spectroscopy : It is used in NMR spectroscopy studies for analyzing the effects of denaturants on protein conformations (Plaxco et al., 1997).
  • Molecular Probes for Anions : The guanidine unit in 2-aminoimidazole acts as a binding site for anions, serving as a molecular probe in analytical chemistry (Sola et al., 2011).

Safety And Hazards

The safety information for “(2-Aminoethyl)guanidine dihydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to refer to the MSDS for complete safety information .

properties

IUPAC Name

2-(2-aminoethyl)guanidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N4.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H4,5,6,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJBBNCBVZZHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987460
Record name N-(2-Aminoethyl)guanidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)guanidine dihydrochloride

CAS RN

68027-22-5
Record name (2-Aminoethyl)guanidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)guanidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethyl)guanidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Beria, M Nesi - Tetrahedron letters, 2002 - Elsevier
Two syntheses of brostallicin, a DNA minor groove binder now undergoing phase II studies, starting from distamycin A are described. One approach is based upon the selective …
Number of citations: 14 www.sciencedirect.com
AN Tevyashova, EN Bychkova… - ACS Infectious …, 2020 - ACS Publications
Amphotericin B (AmB, 1) is the drug of choice for treating the most serious systemic fungal or protozoan infections. Nevertheless, its application is limited by low solubility in aqueous …
Number of citations: 16 pubs.acs.org
H Charvátová, I Císařová… - European Journal of …, 2017 - Wiley Online Library
Phosphanylferrocene donors bearing polar guanidinium substituents, namely acylguanidinium chloride, [Ph 2 PfcCONHC(NH 2 )NH 2 ]Cl (1), and amidoguanidinium chloride, [Ph 2 …
F Riccardi Sirtori, G Aldini, M Colombo… - …, 2012 - Wiley Online Library
Postreplicative mismatch repair (MMR) is a cellular system involved in the recognition and correction of DNA polymerase errors that escape detection in proofreading. Of the various …
PL Barker, PL Gendler, H Rapoport - The Journal of Organic …, 1981 - ACS Publications
The site of acylation in difunctional compounds containing an amine and either an amidine or guanidine can be determined from the ultraviolet absorption spectrum of the acylated …
Number of citations: 69 pubs.acs.org

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